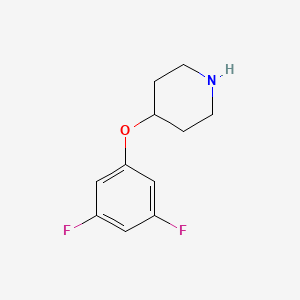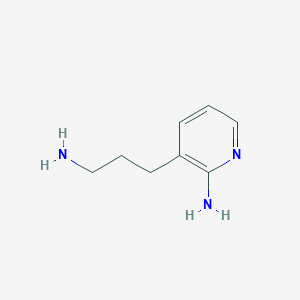
3-(3-Aminopropyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents. For instance, the compound can be synthesized by reacting tris(3-aminopropyl)amine with pyridine derivatives under controlled conditions . Another method involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired outcome of the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
3-(3-Aminopropyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with anions, which plays a crucial role in its biological and chemical activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tris(3-aminopropyl)amine: A related compound with similar structural features and applications.
Tris(2-aminoethyl)amine: Another similar compound used in anion binding and coordination chemistry.
Uniqueness
3-(3-Aminopropyl)pyridin-2-amine is unique due to its specific structure, which includes both a pyridine ring and an amino group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(3-aminopropyl)pyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c9-5-1-3-7-4-2-6-11-8(7)10/h2,4,6H,1,3,5,9H2,(H2,10,11) |
InChI Key |
VBPRNUGLCWKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylamino)methyl]benzene-1-sulfonamide](/img/structure/B13256343.png)




![2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine](/img/structure/B13256371.png)
![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13256375.png)
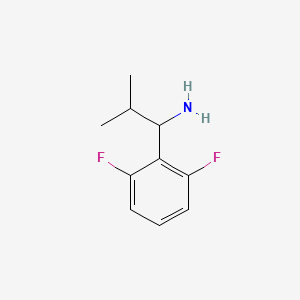
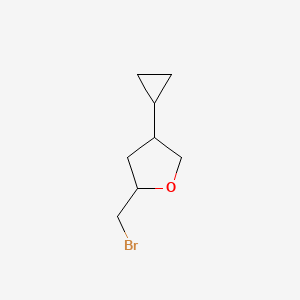
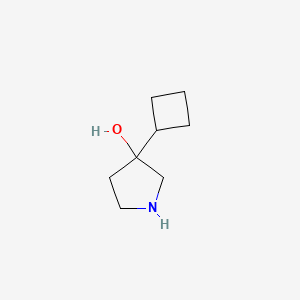
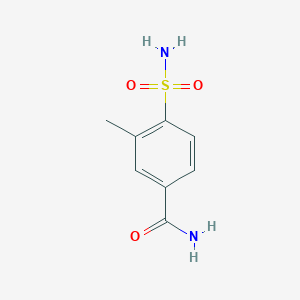
![6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13256390.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13256404.png)
